1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid
Overview
Description
“1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3’-pyrrolidine]-4’-carboxylic acid” is a complex organic compound . It’s a derivative of indoline and pyrrolidine, both of which are important structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the protection of amino functions, which is where the tert-butoxycarbonyl (Boc) group comes into play . The Boc group is commonly used for the protection of amines during synthesis . The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. The compound contains a spiro[indoline-3,3’-pyrrolidine] core, which is a fused ring system where the indoline and pyrrolidine rings share a single atom . The compound also contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the manipulation of the protecting groups, such as the Boc group . The Boc group can be removed under acidic conditions, allowing for further reactions to take place at the nitrogen atom it was protecting .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the compound’s melting point, boiling point, and solubility would depend on the nature of its functional groups and its overall molecular structure .
Scientific Research Applications
Synthesis Techniques : Teng, Zhang, and Mendonça (2006) described an efficient, scalable synthesis approach for a spirocyclic oxindole analogue closely related to the compound . Their methodology emphasized key steps like dianion alkylation and cyclization, and they achieved an overall yield of 35% over eight steps without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Base-Induced Dimerization : Leban and Colson (1996) investigated the base-induced dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, leading to the formation of various pyrrolidine analogs. They noted different ratios of isomers based on the nature of the base used, which could have implications for synthesizing derivatives of your compound of interest (Leban & Colson, 1996).
Crystal Structure Analysis : Naveen et al. (2007) synthesized a tert-butyl pyrrolidine-carboxylate derivative using a method involving iso-butoxycarbonyl chloride. They characterized the product spectroscopically and confirmed its structure through X-ray diffraction studies, which is essential for understanding the structural aspects of similar compounds (Naveen et al., 2007).
Spectroscopic Characterization : Sharma et al. (2016) synthesized a new indoline derivative related to your compound and studied its spectral properties and X-ray crystal structure. This research is significant for understanding the physical and chemical properties of similar spirocyclic compounds (Sharma et al., 2016).
Condensation Reactions : Umehara, Ueda, and Tokuyama (2016) developed a novel condensation reaction involving carboxylic acids and various non-nucleophilic N-heterocycles and anilides, which could be applicable to the synthesis of derivatives of the compound (Umehara, Ueda, & Tokuyama, 2016).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. As a derivative of indoline and pyrrolidine, it may have potential biological activity. Indoline derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, and analgesic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-16(2,3)24-15(23)19-8-11(13(20)21)17(9-19)10-6-4-5-7-12(10)18-14(17)22/h4-7,11H,8-9H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRMTNDTOAFSSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)C3=CC=CC=C3NC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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